1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-
Description
Contextual Significance of 1,2,4-Triazole (B32235) Scaffolds in Organic Synthesis
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of chemical properties. This scaffold is of considerable interest in organic synthesis due to its aromaticity, stability, and capacity for diverse substitutions. The nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, which is a critical feature for molecular recognition and interaction with biological targets. Consequently, 1,2,4-triazole derivatives are prevalent in a wide array of biologically active molecules. Their synthesis has been a subject of extensive research, leading to the development of various synthetic methodologies to construct and functionalize this important heterocyclic system.
Academic Importance of N-Acetylation in Heterocyclic Compound Functionalization
N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a fundamental and widely employed strategy in organic chemistry for the functionalization of heterocyclic compounds. This chemical modification can significantly alter the electronic and steric properties of the parent molecule. For instance, N-acetylation can influence a compound's solubility, lipophilicity, and metabolic stability. Furthermore, the acetyl group can act as a protecting group, enabling selective reactions at other positions on the heterocyclic ring. In the context of medicinal chemistry, N-acetylation can modulate the pharmacological profile of a compound, potentially enhancing its efficacy or altering its mode of action.
Research Focus on 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- within Nitrogen-Rich Heterocycles
Within the broad class of nitrogen-rich heterocycles, 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- (also known as 1-acetyl-guanazole) represents a specific area of research interest. This compound is a derivative of guanazole (B75391) (1H-1,2,4-triazole-3,5-diamine), a molecule known for its applications as an intermediate in the synthesis of various functional materials. The addition of an acetyl group to the triazole ring at the 1-position introduces a new dimension to its chemical character. Research into this and related 1-acyl-1H- nih.govnih.govrsc.orgtriazole-3,5-diamine analogues has revealed their potential as potent and selective inhibitors of key cellular enzymes, highlighting the importance of this specific structural modification. nih.gov
Detailed Research Findings
Recent scientific investigations have shed light on the synthesis and biological evaluation of 1-acyl-1H- nih.govnih.govrsc.orgtriazole-3,5-diamine analogues, a class of compounds that includes 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-. A significant area of this research has been in the context of anticancer drug discovery. nih.gov
Studies have demonstrated that these acetylated derivatives can act as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The research indicates that 1-acyl-1H- nih.govnih.govrsc.orgtriazole-3,5-diamine analogues exhibit inhibitory activity against CDK1 and CDK2. nih.gov This inhibition can lead to the arrest of the cell cycle and the suppression of tumor cell proliferation. nih.gov
Furthermore, in vitro studies have shown that these compounds can inhibit the cellular proliferation of various human tumor cell lines. nih.gov The introduction of the acyl group at the 1-position of the triazole ring is a key structural feature for this biological activity. The synthesis of these compounds is typically achieved through the regioselective acylation of the 1H- nih.govnih.govrsc.orgtriazole-3,5-diamine precursor. nih.gov This selective modification of the triazole core underscores the utility of N-acetylation in generating compounds with significant biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C4H7N5O |
| Molecular Weight | 141.13 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| IUPAC Name | 1-(3,5-diamino-1H-1,2,4-triazol-1-yl)ethan-1-one |
| InChI Key | YQGFFQOBWDFZSF-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
86147-15-1 |
|---|---|
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-(3,5-diamino-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H7N5O/c1-2(10)9-4(6)7-3(5)8-9/h1H3,(H4,5,6,7,8) |
InChI Key |
FQKVFZZWHDTYJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=NC(=N1)N)N |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)N)N |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Acetylated 1,2,4 Triazoles
Mechanistic Insights into the Acetylation Process
The acetylation of C-amino-1H-1,2,4-triazoles, particularly the precursor 5-amino-1H- acs.orgnih.govacgpubs.orgtriazole, is a process sensitive to reaction conditions, which dictates the selectivity and nature of the resulting products. Investigations into this reaction have revealed that conventional annular monoacetylation procedures using acetyl chloride are often not regioselective, leading to a mixture of isomers. nih.gov Similarly, traditional diacetylation methods, such as refluxing in neat acetic anhydride (B1165640), can produce a complex mixture of di-, mono-, and even triacetylated derivatives. nih.gov
A more controlled and selective annular monoacetylation can be achieved by using equivalent amounts of acetic anhydride in a dimethylformamide solution. nih.gov Mechanistic studies have shown that this monoacetylation proceeds through the formation of a previously unobserved intermediate, 1-acetyl-3-amino-1H- acs.orgnih.govacgpubs.orgtriazole. This intermediate subsequently undergoes a transformation to yield the more stable isomer, 1-acetyl-5-amino-1H- acs.orgnih.govacgpubs.orgtriazole. nih.gov
Further acetylation to a diacetylated derivative is also possible. The use of neat acetic anhydride at room temperature can afford 1-acetyl-3-(acetylamino)-1H- acs.orgnih.govacgpubs.orgtriazole from either 5-amino-1H- acs.orgnih.govacgpubs.orgtriazole or its monoacetylated precursors. nih.gov An atypical diacetylation product, 1-acetyl-5-(acetylamino)-1H- acs.orgnih.govacgpubs.orgtriazole, has also been identified, highlighting the complex reactivity of the parent molecule. nih.gov These findings are crucial for developing selective and effective preparative procedures for acetylated 5-amino-1H- acs.orgnih.govacgpubs.orgtriazoles. nih.gov
Nucleophilic Reactivity of C-Amino-1H-1,2,4-triazoles Towards Electrophiles
The presence of multiple nitrogen atoms in both the triazole ring and the exocyclic amino groups endows C-amino-1H-1,2,4-triazoles with several nucleophilic centers. The reactivity and site of electrophilic attack are governed by the electronic properties of the triazole system and the nature of the electrophile. acs.orgnih.gov
Computational and experimental studies have been combined to elucidate the structure-reactivity relationships in the reactions of C-amino-1H-1,2,4-triazoles with various electrophiles. acs.orgnih.gov Global nucleophilicity predictions indicate that 3-amino- and 3,5-diamino-1H-1,2,4-triazoles possess higher nucleophilicity compared to 5-amino-1H-1,2,4-triazoles. nih.gov
The site specificity of electrophilic attack is complex due to the presence of four non-equivalent nucleophilic centers in a compound like 3-amino-1,2,4-triazole. mdpi.com Theoretical calculations using tools like Fukui functions and analysis of the molecular electrostatic potential help to predict the most probable reaction centers. acs.orgnih.gov For C-amino-1,2,4-triazoles, the potential sites for electrophilic attack include the ring nitrogens (N-1, N-2, and N-4) and the exocyclic amino group(s). acs.orgnih.gov Studies on alkylation reactions show that quaternization can occur with low selectivity, involving the N-2 and N-4 atoms, as well as the 3-NH2 group, as competing reaction centers. nih.gov The acetyl group in 1-acetyl-3,5-diamino-1,2,4-triazole can serve as a protecting group to direct reactions, which can later be removed by acid hydrolysis to achieve selective synthesis of derivatives like 1,4-disubstituted 3,5-diamino-1,2,4-triazoles. acs.orgnih.gov
| Nucleophilic Center | Relative Reactivity Prediction | Governing Factors |
|---|---|---|
| N-4 Atom | High (favored by hard electrophiles) | High electron density, sterically accessible |
| N-2 Atom | Moderate (favored by soft electrophiles) | Electron density, orbital overlap |
| 3-NH2 Group | Moderate (favored by soft electrophiles) | Basicity, steric hindrance |
| 5-NH2 Group | Lower than 3-NH2 | Electronic effects from the triazole ring |
The principle of Hard and Soft Acids and Bases (HSAB) is a key determinant of regioselectivity in the reactions of C-amino-1,2,4-triazoles. The different nucleophilic centers within the molecule exhibit varying degrees of hardness and softness, which influences their interaction with electrophiles of corresponding character. acs.orgnih.gov
Hard Electrophiles: These electrophiles, characterized by high positive charge density and low polarizability, tend to react preferentially with hard nucleophilic centers. In the context of C-amino-1,2,4-triazoles, an increase in the hardness of the electrophile enhances the probability of attack at the N-4 atom of the triazole ring. acs.orgnih.gov
Soft Electrophiles: These electrophiles, which have lower positive charge density and are more polarizable, favor reaction with soft nucleophilic sites. An increase in the softness of the electrophile promotes attack at the N-2 atom and the exocyclic 3-NH2 group. acs.orgnih.gov
This predictable reactivity allows for a degree of control over the synthesis of specific isomers by carefully selecting the electrophile. acs.orgnih.gov
| Electrophile Type | Favored Nucleophilic Attack Site(s) | Example Reaction |
|---|---|---|
| Hard (e.g., H+, small, highly charged ions) | N-4 Atom | Protonation |
| Soft (e.g., Alkyl halides, larger polarizable species) | N-2 Atom, 3-NH2 Group | Alkylation |
| Intermediate | Mixture of products (N-2, N-4, 3-NH2) | Quaternization with many alkyl halides |
Intramolecular Rearrangements and Isomerization Phenomena
Acetylated 1,2,4-triazoles can undergo intramolecular rearrangements and isomerization, particularly when multiple reactive sites are available on the heterocyclic ring. The stability of acetylated triazoles can be relatively low, facilitating such transformations. nih.govresearchgate.net
A notable example of this phenomenon is observed during the monoacetylation of 5-amino-1H- acs.orgnih.govacgpubs.orgtriazole. The reaction initially produces an intermediate, 1-acetyl-3-amino-1H- acs.orgnih.govacgpubs.orgtriazole. nih.gov This kinetic product is not the most thermodynamically stable isomer and subsequently rearranges to form the more stable 1-acetyl-5-amino-1H- acs.orgnih.govacgpubs.orgtriazole. nih.gov This type of acyl group migration is a known phenomenon in heterocyclic chemistry and highlights the dynamic nature of these systems. The specific conditions, such as solvent and temperature, can influence the rate and outcome of such isomerizations.
Participation in Condensation and Cycloaddition Reactions
The 1,2,4-triazole (B32235) nucleus and its amino substituents are versatile participants in a variety of condensation and cycloaddition reactions, leading to the formation of more complex heterocyclic systems. researchgate.netrsc.org
The exocyclic amino groups of 1H-1,2,4-triazole-3,5-diamine and its acetylated derivatives can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases. These imine derivatives can serve as intermediates for the synthesis of larger, fused heterocyclic structures.
Furthermore, the 1,2,4-triazole system is an active participant in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netnih.gov In these reactions, a 1,3-dipole, such as a nitrile imine, reacts with a dipolarophile to form a five-membered ring. researchgate.netresearchgate.net The amino-1,2,4-triazole can act as the dipolarophile, leading to the synthesis of fused triazole systems or other complex heterocyclic structures. mdpi.com For instance, photochemical reactions can generate azomethine ylide intermediates which then undergo dipolar cycloaddition with nitriles to afford 1,2,4-triazoles. rsc.orgrsc.org These synthetic pathways are highly valuable for creating novel molecular scaffolds for various applications. researchgate.net
Advanced Spectroscopic and Computational Characterization of 1h 1,2,4 Triazole 3,5 Diamine, 1 Acetyl
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the structure of organic molecules. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information regarding the compound's atomic arrangement, functional groups, molecular weight, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For 1H-1,2,4-triazole-3,5-diamine, 1-acetyl-, the introduction of the acetyl group induces significant changes in the chemical shifts of the protons and carbons compared to the parent guanazole (B75391) molecule.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the amino groups (-NH₂) and a characteristic singlet for the methyl protons (-CH₃) of the acetyl group. The integration of these signals would confirm the number of protons in each environment. Similarly, the ¹³C NMR spectrum would provide signals for the two distinct carbons of the triazole ring, the methyl carbon, and the carbonyl carbon of the acetyl group. While specific experimental data for this compound is not widely published, analysis of related acetylated triazole derivatives provides a basis for expected spectral characteristics.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds.
The FTIR spectrum of 1H-1,2,4-triazole-3,5-diamine, 1-acetyl- would be expected to show characteristic absorption bands that confirm its structure. Key vibrational modes would include:
N-H Stretching: Typically observed as sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the amino (-NH₂) groups.
C=O Stretching: A strong, sharp absorption band around 1690-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the acetyl moiety.
C=N and N=N Stretching: The triazole ring itself exhibits characteristic stretching vibrations for C=N and N=N bonds, generally found in the 1400-1650 cm⁻¹ region. ijsr.net
C-H Bending: Vibrations associated with the methyl group would also be present.
A comparison with the spectrum of the parent compound, 3,5-diamino-1,2,4-triazole, would highlight the appearance of the strong carbonyl (C=O) peak, confirming the successful acetylation.
Table 1: Expected IR Absorption Bands for 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Acetyl (C=O) | C=O Stretch | 1690 - 1720 |
| Triazole Ring | C=N / N=N Stretch | 1400 - 1650 |
| Methyl (-CH₃) | C-H Bending | ~1375 and ~1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
The molecular formula for 1H-1,2,4-triazole-3,5-diamine, 1-acetyl- is C₄H₇N₅O, giving it a molecular weight of approximately 141.13 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) would be expected at m/z 141.
The fragmentation of 1,2,4-triazoles often involves the cleavage of the bonds between N1–N2 and N4–C5 of the heterocyclic ring. ijsr.net For the acetylated derivative, a characteristic fragmentation would be the loss of the acetyl group (CH₃CO•, 43 Da) or a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to significant fragment ions that can be used to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Bathochromic Shifts upon Acetylation
Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. The parent compound, 3,5-diamino-1,2,4-triazole, exhibits a UV absorption maximum (λ_max) at approximately 208 nm. bibliotekanauki.pl
The introduction of an acetyl group onto the nitrogen atom of a 1,2,4-triazole (B32235) ring is known to cause a bathochromic shift, also known as a red shift, where the absorption maximum moves to a longer wavelength. ijsr.net This shift occurs because the acetyl group acts as a chromophore and alters the energy of the electronic transitions within the molecule. For instance, the unsubstituted 1,2,4-triazole shows an absorption at 205 nm, while N-acetyl-1,2,4-triazole absorbs at 221.5 nm. ijsr.net A similar bathochromic shift would be anticipated for 1H-1,2,4-triazole-3,5-diamine, 1-acetyl-, providing clear evidence of N-acetylation.
Solid-State Structure Determination via X-ray Diffraction
While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Currently, specific crystallographic data for 1H-1,2,4-triazole-3,5-diamine, 1-acetyl- is not available in published literature. However, studies on the parent molecule, 3,5-diamino-1,2,4-triazole (DATA), show that it crystallizes and forms extensive hydrogen-bonding networks. It is expected that the acetylated derivative would also exhibit significant hydrogen bonding involving the amino groups and the carbonyl oxygen of the acetyl group, influencing its crystal packing and solid-state properties.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data. These methods can be used to calculate optimized molecular geometries, predict spectroscopic properties (NMR, IR, UV-Vis), and analyze electronic structures (e.g., HOMO-LUMO energy gaps).
For 1H-1,2,4-triazole-3,5-diamine, 1-acetyl-, computational studies could predict the ¹H and ¹³C NMR chemical shifts and vibrational frequencies for the IR spectrum. These calculated values can then be compared with experimental results to confirm structural assignments. Furthermore, molecular modeling can provide insights into the molecule's conformational preferences and the electronic effects of the acetyl group on the triazole ring. While specific DFT studies on this particular compound are not widely reported, research on related triazole systems demonstrates the utility of these methods in understanding their tautomeric stability and reactivity.
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in defining the electronic structure and thermodynamic stability of 1,2,4-triazole derivatives. researchgate.net These calculations provide optimized molecular geometries, bond lengths, and bond angles that are often in good agreement with experimental data, such as those from X-ray crystallography. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy of HOMO is associated with the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity. For substituted 1,2,4-triazoles, these calculations help in understanding how different functional groups, such as the acetyl group in 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-, influence the electronic properties of the triazole ring. researchgate.net
| Softness (σ) | Reciprocal of hardness | Indicates the ease of electron transfer. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov
In an MEP map, different colors represent varying electrostatic potential values. Regions with negative potential, typically colored in shades of red, are electron-rich and are the most likely sites for electrophilic attack. Conversely, regions with positive potential, shown in blue, are electron-poor and represent likely centers for nucleophilic attack. researchgate.net For 1,2,4-triazole derivatives, the nitrogen atoms of the heterocyclic ring and any oxygen atoms from substituents (like the carbonyl oxygen of the acetyl group) are expected to be in the red region, indicating they are primary sites for interaction with electrophiles. researchgate.netresearchgate.net The hydrogen atoms of the amino groups would be in the blue region, indicating their electrophilic character. The MEP analysis provides a clear visual guide to the reactive behavior of the molecule. nih.gov
Fukui Functions for Predicting Reaction Centers
Fukui functions provide a more quantitative method for predicting local reactivity within a molecule. scm.comresearchgate.net These functions describe the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By condensing these values to individual atoms, one can determine the most likely sites for different types of chemical reactions. scm.com
There are three main types of condensed Fukui functions:
fk+ : Measures the reactivity towards a nucleophilic attack (electron acceptance). A higher value on an atom indicates it is a more likely electrophilic site.
fk- : Measures the reactivity towards an electrophilic attack (electron donation). A higher value on an atom points to a more probable nucleophilic site.
fk0 : Describes the reactivity towards a radical attack.
These functions are calculated based on the electron population of the atoms in the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule. researchgate.net For 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high fk+) and the ring nitrogen atoms and amino groups as centers for electrophilic attack (high fk-). researchgate.net
Table 2: Conceptual Fukui Function Analysis
| Atom/Region | Expected fk+ (Nucleophilic Attack) | Expected fk- (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Carbon (C=O) | High | Low | Strong Electrophilic Center |
| Carbonyl Oxygen (C=O) | Low | High | Strong Nucleophilic Center |
| Ring Nitrogens (N2, N4) | Low | High | Nucleophilic Centers |
| Amino Group Nitrogens (NH2) | Low | Moderate-High | Nucleophilic Centers |
Transition State Energy Calculations for Reaction Pathways
Transition state energy calculations are a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. These calculations aim to locate the transition state—the highest energy point along a reaction coordinate—that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy, a critical factor that governs the reaction rate.
For a molecule like 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-, these calculations can be applied to understand various reaction pathways. For example, they could be used to model the energetics of its synthesis, such as the acylation of 3,5-diamino-1,2,4-triazole, or to investigate its subsequent reactions. By mapping the potential energy surface, researchers can elucidate the step-by-step mechanism of a transformation, identify key intermediates, and predict the feasibility of different pathways. scm.com While specific transition state calculations for this compound are not detailed in the available literature, the methodology is a standard approach for exploring chemical reactivity. scm.com
Tautomeric Equilibrium and Stability Investigations
Tautomerism is a significant phenomenon in heterocyclic chemistry, and 1,2,4-triazoles are known to exist as a mixture of tautomers in equilibrium. researchgate.netresearchgate.net The parent compound, 3,5-diamino-1,2,4-triazole (also known as guanazole), can exist in several prototropic forms. The position of the hydrogen atom on the ring (N1, N2, or N4) and on the exocyclic amino groups can vary, leading to different tautomeric structures.
The introduction of a 1-acetyl group significantly influences this equilibrium. While the acetyl group at the N1 position stabilizes that specific tautomer, other forms might still be accessible. Quantum chemical calculations are employed to determine the relative stability of all possible tautomers. researchgate.net By calculating the total electronic energy of each optimized tautomeric structure in the gas phase and in various solvents (using models like SMD), researchers can predict the predominant tautomer under specific conditions. researchgate.netnih.gov Factors such as intramolecular hydrogen bonding can also play a crucial role in stabilizing certain tautomeric forms. researchgate.net These theoretical studies are essential for correctly interpreting experimental data and understanding the molecule's behavior in biological and chemical systems.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
The 1,2,4-triazole (B32235) core is a fundamental structural motif in organic synthesis. The 3,5-diamine derivative, and specifically its acylated forms, function as crucial intermediates that enable the construction of complex molecular architectures.
The parent compound, 1H-1,2,4-Triazole-3,5-diamine, is an established intermediate for synthesizing pharmaceuticals and agrochemicals. alzchem.comalzchem.com The broader family of 1,2,4-triazole derivatives is known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. nih.govuobaghdad.edu.iqchemmethod.com
Research has demonstrated that acylating the parent diamine creates a scaffold for potent therapeutic agents. A series of 1-acyl-1H- rsc.orgnih.govacs.orgtriazole-3,5-diamine analogues have been synthesized and identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and prominent targets in cancer therapy. nih.govacs.orgebi.ac.ukmedchemexpress.comfigshare.com One representative compound from this series demonstrated significant efficacy in a human melanoma xenograft model, underscoring its potential as an antineoplastic agent. nih.govacs.org
Heterocyclic compounds are a major focus of chemical synthesis due to their prevalence in biologically active molecules. scispace.com The 1,2,4-triazole ring is a valuable building block for creating new heterocyclic systems. semanticscholar.org Derivatives of 1,2,4-triazole are used to construct a variety of functional materials and bioactive substances. lifechemicals.com For instance, the combination of 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) moieties has been explored as a novel building block for developing new energetic materials. nih.gov The reactivity of the amino groups on the triazole ring allows for further chemical modifications, leading to the synthesis of more complex fused heterocyclic systems with diverse pharmacological profiles. chemmethod.comresearchgate.net
Scaffold Design for Targeted Chemical Modulators
A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of compounds with specific biological targets. The 1H-1,2,4-triazole-3,5-diamine structure has proven to be an exceptional scaffold for this purpose.
The systematic synthesis of analogues based on a core scaffold is a key strategy in chemical probe development to explore biological pathways and validate drug targets. The creation of a library of 1-acyl-1H- rsc.orgnih.govacs.orgtriazole-3,5-diamine analogues serves as a prime example of this approach. These compounds were developed as potent inhibitors of CDK1 and CDK2, allowing researchers to probe the function of these kinases in cell proliferation. nih.govacs.orgfigshare.com This research led to the discovery of compounds that potently inhibited the in vitro growth of various human cancer cell lines, including melanoma, colon, and breast cancers. acs.org
The 3,5-diamino-1,2,4-triazole nucleus has been identified as a novel scaffold for designing a new class of potent, reversible, and non-toxic inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govrsc.org This is significant because many existing LSD1 inhibitors are based on a tranylcypromine (B92988) backbone, which can cause off-target effects by inhibiting other amine oxidases. rsc.orgrsc.org The 1,2,4-triazole-based inhibitors, however, show high specificity for LSD1 over other enzymes like monoamine oxidase A and B (MAO-A and MAO-B). nih.govrsc.org This specificity, combined with low cytotoxicity, makes the 3,5-diamino-1,2,4-triazole scaffold highly promising for developing targeted therapies for cancer and other epigenetic disorders where cell death is not a desired outcome. rsc.orgnih.gov Another study identified triazole-fused pyrimidine (B1678525) derivatives as a new and attractive scaffold for developing highly potent LSD1 inhibitors. nih.gov
| Compound Scaffold | Target Enzyme | IC₅₀ (μM) | Selectivity Insight |
|---|---|---|---|
| 3,5-Diaminotriazole Analogue | LSD1 | 1-2 | Highly selective; IC₅₀ for MAO-A and MAO-B > 100 μM nih.gov |
| 1-Acyl-1H- rsc.orgnih.govacs.orgtriazole-3,5-diamine Analogue | CDK1 | Potent Inhibition (Specific values vary by analogue) nih.gov | Selective for CDK1 and CDK2 nih.gov |
| 1-Acyl-1H- rsc.orgnih.govacs.orgtriazole-3,5-diamine Analogue | CDK2 | Potent Inhibition (Specific values vary by analogue) nih.gov | Selective for CDK1 and CDK2 nih.gov |
Contributions to High-Nitrogen Materials Research
High-nitrogen materials are compounds that contain a large percentage of nitrogen, often in heterocyclic rings. These materials are of great interest in the field of energetic materials because their decomposition releases large amounts of energy and forms the stable dinitrogen (N₂) gas.
The parent compound, 3,5-diamino-1,2,4-triazole (guanazole), is a nitrogen-rich azole derivative. nih.govresearchgate.net Such compounds are recognized as promising frameworks for energetic materials due to their high heats of formation. nih.gov Guanazole (B75391) and its derivatives have been investigated for the synthesis of organic explosives, energetic salts, and co-crystals. nih.govresearchgate.netuni-muenchen.de The goal of this research is often to develop materials that are not only powerful but also less sensitive to accidental detonation from friction, impact, or static discharge. researchgate.netuni-muenchen.deechemi.com The crystal structure and density of these materials, which can be determined with precision, are crucial for predicting their performance and stability. nih.gov
Role in the Synthesis of Energetic Precursors
A primary application of 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- is its role as a key intermediate in the synthesis of more complex energetic precursors. The acetyl group functions as a protecting group, enabling selective chemical transformations at other positions on the molecule that would otherwise be difficult to achieve. uni-muenchen.de
The synthesis of certain advanced energetic materials, such as those containing an azo-bridge, requires a starting material with a unique, reactive amino group. uni-muenchen.de The parent compound, 3,5-diamino-1H-1,2,4-triazole, has two amino groups and heterocyclic nitrogen atoms that can interfere with selective reactions. By treating 3,5-diamino-1H-1,2,4-triazole with acetic anhydride (B1165640), 1-acetyl-3,5-diaminotriazole is formed in high yield. uni-muenchen.de
This acetylation serves a crucial purpose:
Protection: The acetyl group temporarily blocks one of the reactive sites on the triazole ring. This allows for subsequent reactions, such as the formation of an azo-bridge, to occur selectively at a different, unprotected amino group. uni-muenchen.de
Stability: The acetyl protecting group is stable in concentrated acids and bases at room temperature, ensuring it remains intact during subsequent synthetic steps. It is only removed under specific conditions, such as elevated temperatures. uni-muenchen.de
A notable example is the synthesis of 5,5'-diamino-3,3'-azo-1H-1,2,4-triazole, a precursor for further nitration to create high-performance explosives. The synthesis of this azo-linked compound is not readily accessible from 3,5-diamino-1H-1,2,4-triazole directly. Instead, the acetylated intermediate is used to control the reaction, after which the protecting group can be removed to yield the desired precursor. uni-muenchen.de This strategic use of 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- highlights its importance in multi-step synthetic pathways for advanced energetic materials.
Noncovalent Modification Strategies Utilizing Triazole Backbones
The 1,2,4-triazole backbone, particularly when substituted with amino groups, is a powerful motif for building materials where noncovalent interactions dictate the final properties. Noncovalent forces like hydrogen bonding and π-π stacking are critical in the field of energetic materials, as they strongly influence crystal density, thermal stability, and sensitivity to impact—key performance and safety metrics. nih.govrsc.org
The structure of 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- is rich with functional groups capable of engaging in these crucial noncovalent interactions:
Hydrogen Bond Donors: The two primary amino groups (-NH2) are potent hydrogen bond donors. nih.gov
Hydrogen Bond Acceptors: The nitrogen atoms of the triazole ring and the carbonyl oxygen atom of the acetyl group act as effective hydrogen bond acceptors. nih.gov
This combination of multiple donor and acceptor sites allows the molecule to form extensive and robust hydrogen-bonding networks. rsc.org In the parent compound, 3,5-diamino-1,2,4-triazole (DATA), these interactions create a three-dimensional network that contributes to its stability. nih.gov The introduction of the 1-acetyl group modifies this potential by removing one N-H donor from the ring while adding a strong carbonyl acceptor. This allows for fine-tuning of the intermolecular forces, a key strategy in crystal engineering.
Furthermore, the triazole ring itself is an aromatic heterocycle capable of participating in π-π stacking interactions. mdpi.com These interactions, combined with the directional and powerful hydrogen bonds, can be used to guide the self-assembly of molecules into specific, densely packed crystal structures. d-nb.inforsc.org By controlling the supramolecular arrangement, chemists can design energetic materials with enhanced performance and improved safety profiles. The utility of the triazole backbone in forming these predictable, strong interactions makes its derivatives, including the 1-acetyl version, valuable components in the rational design of advanced materials. researchgate.net
Prospective Research Avenues for 1h 1,2,4 Triazole 3,5 Diamine, 1 Acetyl
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Conventional annular monoacetylation procedures using acetyl chloride have been found to be non-regioselective, resulting in a mixture of isomers. acs.orgnih.gov Similarly, traditional diacetylation using neat acetic anhydride (B1165640) under reflux conditions can produce a complex mixture of di-, mono-, and even triacetylated derivatives. acs.orgnih.gov
A significant advancement has been the development of a rapid and selective annular monoacetylation process. This method utilizes equivalent amounts of acetic anhydride in a dimethylformamide (DMF) solution to achieve the desired 1-acetyl- product with greater control. acs.orgnih.gov However, the field remains open for the exploration of more advanced synthetic strategies.
Future research should focus on developing novel catalytic systems, potentially employing transition metals or organocatalysts, to further enhance selectivity and reaction rates under milder conditions. The investigation of continuous flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, minimizing the formation of unwanted byproducts. Additionally, exploring enzymatic or biocatalytic approaches could provide highly selective and environmentally benign alternatives to classical chemical methods. The influence of substituents on the triazole ring, such as the methoxycarbonyl group, has been shown to affect the susceptibility to acetylation, suggesting that substrate design is another key area for synthetic optimization. bibliotekanauki.pl
Comparison of Synthetic Methods for Acetylation of 5-amino-1H- acs.orgnih.govfigshare.comtriazole
| Method | Reagent(s) | Solvent/Conditions | Key Outcomes | Reference |
|---|---|---|---|---|
| Conventional Monoacetylation | Acetyl Chloride | Standard conditions | Not regioselective; furnishes a mixture of isomers. | acs.orgnih.gov |
| Traditional Diacetylation | Neat Acetic Anhydride | Reflux | Produces a mixture of di-, mono-, and triacetylated derivatives. | acs.orgnih.gov |
| Selective Monoacetylation | Acetic Anhydride (1 equiv.) | Dimethylformamide (DMF) | Rapid and selective annular monoacetylation. | acs.orgnih.gov |
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
Understanding the intricate reaction pathways and transient intermediates in the acetylation of 5-amino-1H- acs.orgnih.govfigshare.comtriazole is crucial for optimizing the synthesis of the target 1-acetyl- derivative. Recent investigations have shed light on the complexity of this reaction, revealing a previously unobserved intermediate.
Studies utilizing a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) have been instrumental in dissecting the reaction products. acs.orgnih.gov This research has demonstrated that the selective monoacetylation in DMF proceeds through the formation of an intermediate, identified as 1-acetyl-3-amino-1H- acs.orgnih.govfigshare.comtriazole . acs.orgnih.gov This intermediate subsequently undergoes a transformation to yield the more stable, known product, 1-acetyl-5-amino-1H- acs.orgnih.govfigshare.comtriazole (the title compound).
Furthermore, the reaction conditions significantly influence the product distribution. When neat acetic anhydride is used at room temperature, it can lead to the diacetylated derivative, 1-acetyl-3-(acetylamino)-1H- acs.orgnih.govfigshare.comtriazole . acs.orgnih.gov An atypical diacetylated product, 1-acetyl-5-(acetylamino)-1H- acs.orgnih.govfigshare.comtriazole , has also been identified, highlighting the multiple reactive sites on the parent molecule. acs.orgnih.gov
Prospective research in this area should involve advanced computational modeling and in situ spectroscopic techniques to map the reaction energy profile. Density Functional Theory (DFT) calculations could elucidate the transition states and relative stabilities of intermediates and products, explaining the observed regioselectivity. Cryogenic NMR or rapid-injection techniques could be employed to directly observe and characterize transient species like the 1-acetyl-3-amino intermediate, providing a more complete mechanistic picture.
Development of Advanced Derivatization Techniques for Functional Material Design
The 1H-1,2,4-triazole-3,5-diamine, 1-acetyl- scaffold serves as a valuable platform for the development of novel functional materials. The remaining free amino group and the reactive triazole ring offer multiple points for further chemical modification, enabling the design of molecules with tailored properties for applications in medicine and materials science.
One promising avenue is the synthesis of new therapeutic agents. A series of 1-acyl-1H- acs.orgnih.govfigshare.comtriazole-3,5-diamine analogues have been synthesized and identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. figshare.comnih.govresearchgate.net This demonstrates that modifying the acyl group at the N1 position can impart significant biological activity. Future work could focus on derivatizing the C5-amino group of the 1-acetyl- scaffold to explore new structure-activity relationships and develop inhibitors with improved potency or altered target specificity. The broader 3,5-diamino-1,2,4-triazole nucleus has been identified as a novel scaffold for potent, reversible inhibitors of lysine-specific demethylase 1 (LSD1), another important target in epigenetic therapy. nih.gov
Another area of exploration is in the field of energetic materials. The high nitrogen content of the triazole ring is a key feature in many energetic compounds. By introducing nitro groups or other energetic functionalities onto the 1-acetyl-1H-1,2,4-triazole-3,5-diamine backbone, it may be possible to create new, highly energetic materials with specific performance characteristics.
Comprehensive Investigations into Structure-Reactivity Relationships for Directed Synthesis
A systematic investigation into the structure-reactivity and structure-activity relationships (SAR) of 1H-1,2,4-triazole-3,5-diamine, 1-acetyl- and its analogues is essential for the directed synthesis of compounds with optimized properties. The modulation of the acyl group at the N1 position has already been shown to be a successful strategy for creating potent anticancer agents. figshare.comnih.govresearchgate.net
A study on a series of 1-acyl-1H- acs.orgnih.govfigshare.comtriazole-3,5-diamine analogues revealed potent and selective inhibitory activity against CDK1 and CDK2. nih.gov This indicates a clear relationship between the nature of the acyl substituent and the compound's ability to interact with the kinase active site. The steric and electronic properties of the acyl group likely govern binding affinity and selectivity.
Future research should aim to build a comprehensive SAR model by:
Synthesizing a diverse library of analogues: This would involve introducing a wide variety of acyl groups with different electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties.
Quantitative Biological Evaluation: Systematically testing these analogues in relevant biological assays (e.g., enzyme inhibition, cellular proliferation) to generate quantitative data. figshare.comnih.govresearchgate.net
Computational Modeling: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to correlate the chemical structures with their biological activities. This can help identify key molecular interactions and predict the activity of new, unsynthesized derivatives. mdpi.com
Such a comprehensive approach will enable the rational design and directed synthesis of next-generation derivatives of 1H-1,2,4-triazole-3,5-diamine, 1-acetyl- with enhanced potency, selectivity, and desirable physicochemical properties for specific applications.
Potential Applications Based on Derivatization of the Triazole Scaffold
| Derivative Class | Potential Application | Rationale / Key Finding | Reference |
|---|---|---|---|
| 1-Acyl-1H- acs.orgnih.govfigshare.comtriazole-3,5-diamine analogues | Anticancer Therapeutics | Show potent and selective inhibition of Cyclin-Dependent Kinases (CDK1/CDK2). | figshare.comnih.govresearchgate.net |
| Substituted 3,5-diamino-1,2,4-triazoles | Epigenetic Modulators | Identified as a novel scaffold for potent, reversible inhibitors of LSD1 (KDM1A). | nih.gov |
| N-Aroyl-1,2,4-triazole amides | Anticonvulsant Agents | Analogues have shown anticonvulsant activity, potentially by increasing GABA content in the brain. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-acetyl-1H-1,2,4-triazole-3,5-diamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydrazide precursors under reflux conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization with water-ethanol, yields triazole derivatives (65% yield). Key variables include solvent choice (polar aprotic solvents like DMSO enhance cyclization), reaction time (prolonged reflux improves conversion), and acid catalysis (glacial acetic acid facilitates Schiff base formation in subsequent derivatization steps) . Optimization may involve fractional factorial experiments to test solvent ratios, temperature gradients, and catalyst loading.
Q. What spectroscopic techniques are recommended for characterizing 1-acetyl-1H-1,2,4-triazole-3,5-diamine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the acetyl group’s position and triazole ring substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography resolves ambiguities in stereochemistry when single crystals are obtainable .
Q. What theoretical frameworks guide research on triazole-based compounds?
- Methodological Answer : Research should integrate concepts from medicinal chemistry (e.g., structure-activity relationships) and organic reaction mechanisms (e.g., Huisgen cyclization for triazole formation). Computational models, such as density functional theory (DFT), predict electronic properties and reactive sites. Pharmacological hypotheses, such as enzyme inhibition (e.g., carbonic anhydrase-II targeting), provide biological context .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, pH, or incubation time). Standardized protocols, such as the NIH’s Assay Guidance Manual, should be adopted. Replicate studies under controlled conditions (e.g., fixed IC₅₀ measurement parameters) and validate results via orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Meta-analyses of published data using tools like PRISMA can identify confounding variables .
Q. What computational methods are suitable for studying the electronic properties of this triazole derivative?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) screens binding affinities against target proteins (e.g., carbonic anhydrase-II). Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in solvated environments. Validate computational predictions with experimental spectroscopic or crystallographic data .
Q. How to design experiments for investigating structure-activity relationships (SAR) in this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the triazole ring or acetyl group modification). Use high-throughput screening (HTS) to test bioactivity across analogs. Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with activity. Include negative controls (e.g., unsubstituted triazole) to isolate substituent effects .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability profiles for 1-acetyl-1H-1,2,4-triazole-3,5-diamine?
- Methodological Answer : Thermal stability discrepancies may stem from impurities (e.g., residual solvents or byproducts) or analytical methods (e.g., DSC vs. TGA). Purify samples via recrystallization or column chromatography before testing. Compare decomposition onset temperatures across multiple techniques and cross-reference with elemental analysis to confirm purity .
Experimental Design Considerations
Q. What strategies minimize byproduct formation during the synthesis of 1-acetyl-1H-1,2,4-triazole-3,5-diamine?
- Methodological Answer : Use stoichiometric control (e.g., limiting excess reagents like substituted benzaldehydes) and inert atmospheres to prevent oxidation. Monitor reaction progress via TLC or in-situ IR. Quench reactive intermediates (e.g., hydrazones) with ice water to arrest side reactions. Post-synthesis purification via flash chromatography or preparative HPLC isolates the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
